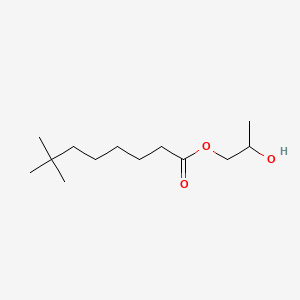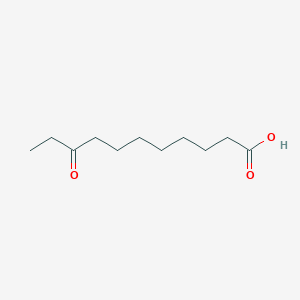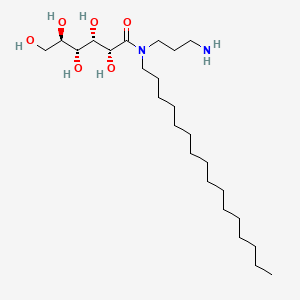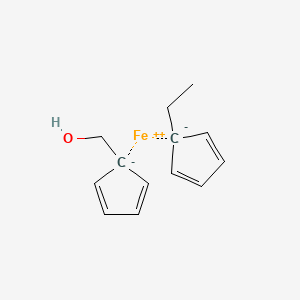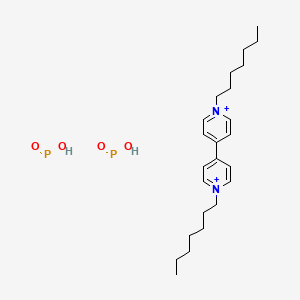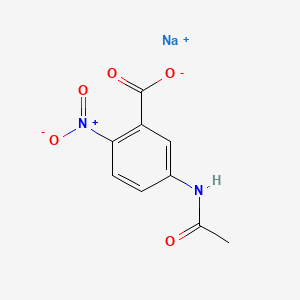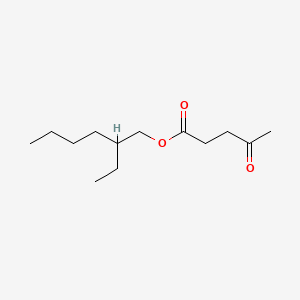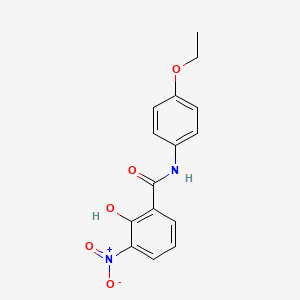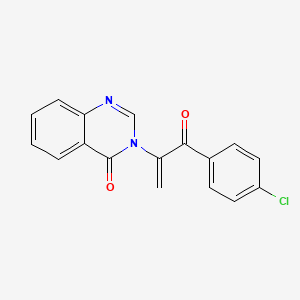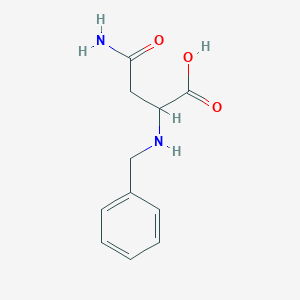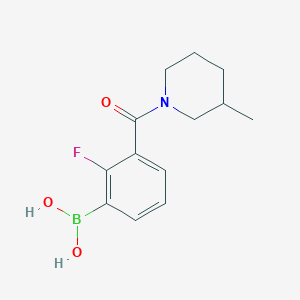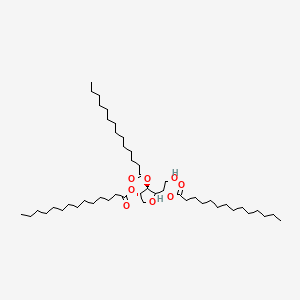
Sorbitan, tritetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sorbitan, tritetradecanoate is an ester derived from the reaction between sorbitan and tetradecanoic acid (also known as myristic acid). It is a nonionic surfactant commonly used in various industrial applications due to its emulsifying properties. The compound is characterized by its ability to stabilize emulsions, making it valuable in the formulation of cosmetics, pharmaceuticals, and food products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sorbitan, tritetradecanoate typically involves the esterification of sorbitan with tetradecanoic acid. This reaction is catalyzed by an acid catalyst, such as para-toluene sulfonic acid, and is carried out under high-temperature conditions to facilitate the esterification process. The reaction can be represented as follows: [ \text{Sorbitan} + \text{Tetradecanoic Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of sorbitan esters, including this compound, involves the use of continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the esterification process and minimize the formation of by-products.
化学反应分析
Types of Reactions: Sorbitan, tritetradecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into sorbitan and tetradecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Sorbitan and tetradecanoic acid.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Sorbitan, tritetradecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of cell culture media and other biological assays due to its biocompatibility.
Medicine: Utilized in the development of drug delivery systems, particularly for hydrophobic drugs, to enhance their solubility and bioavailability.
Industry: Widely used in the formulation of cosmetics, personal care products, and food emulsifiers due to its excellent emulsifying properties.
作用机制
The primary mechanism of action of sorbitan, tritetradecanoate is its ability to reduce the surface tension between two immiscible phases, such as oil and water. This property is due to its amphiphilic nature, where the hydrophilic sorbitan moiety interacts with the aqueous phase, and the hydrophobic tetradecanoic acid moiety interacts with the oil phase. This interaction stabilizes emulsions and prevents the separation of the two phases.
相似化合物的比较
Sorbitan Monostearate: An ester of sorbitan and stearic acid, used as an emulsifier in food and cosmetics.
Sorbitan Tristearate: An ester of sorbitan and three stearic acid molecules, used as a stabilizer in various formulations.
Sorbitan Monolaurate: An ester of sorbitan and lauric acid, used as a surfactant and emulsifier.
Uniqueness: Sorbitan, tritetradecanoate is unique due to its specific fatty acid chain length (tetradecanoic acid), which imparts distinct emulsifying properties compared to other sorbitan esters. Its specific structure allows it to form stable emulsions with a wide range of oil and water phases, making it particularly valuable in applications requiring robust emulsification.
属性
CAS 编号 |
80032-90-2 |
|---|---|
分子式 |
C48H90O8 |
分子量 |
795.2 g/mol |
IUPAC 名称 |
[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-tetradecanoyloxyethyl]-4-tetradecanoyloxyoxolan-3-yl] tetradecanoate |
InChI |
InChI=1S/C48H90O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-44(50)54-42(40-49)47-48(56-46(52)39-36-33-30-27-24-21-18-15-12-9-6-3)43(41-53-47)55-45(51)38-35-32-29-26-23-20-17-14-11-8-5-2/h42-43,47-49H,4-41H2,1-3H3/t42-,43+,47-,48-/m1/s1 |
InChI 键 |
MTHNXRAYKHQOHR-UBNRVJQBSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



